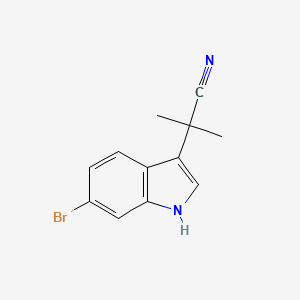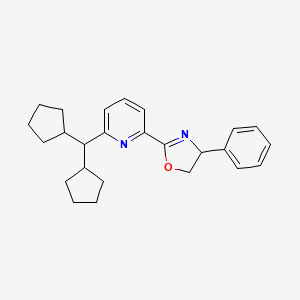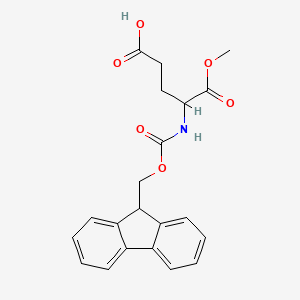![molecular formula C12H14N2O2 B12498430 Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498430.png)
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethyl ester group at the 7th position of the benzo[d]imidazole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium complexes may be employed to facilitate the cyclization process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzo[d]imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products include nitro or halogenated derivatives .
Aplicaciones Científicas De Investigación
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
1,2-dimethyl-1H-benzo[d]imidazole: Lacks the ethyl ester group, which can influence its reactivity and biological activity.
Ethyl benzo[d]imidazole-7-carboxylate: Lacks the methyl groups, affecting its chemical properties.
1H-benzo[d]imidazole-7-carboxylate: Lacks both the methyl and ethyl ester groups, making it less reactive.
Uniqueness: Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is unique due to the presence of both methyl and ethyl ester groups, which enhance its reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
ethyl 2,3-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)14(3)8(2)13-10/h5-7H,4H2,1-3H3 |
Clave InChI |
BWBKAZFWYAQVSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498391.png)
![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12498395.png)
![2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B12498399.png)

![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498406.png)
![2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B12498410.png)
![rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B12498412.png)



![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498439.png)

